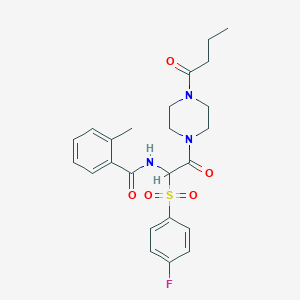

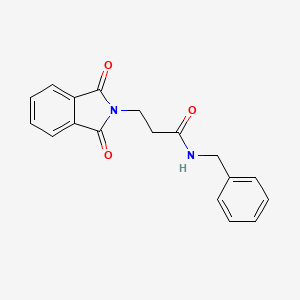

N-(4-Ethoxyphenyl)-4-hydrazino-4-oxobutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(4-Ethoxyphenyl)-4-hydrazino-4-oxobutanamide is a derivative of hydrazino-oxobutanamide, which is a class of compounds known for their potential biological activities. Although the specific compound is not directly studied in the provided papers, similar compounds with hydrazino and oxobutanamide groups have been synthesized and evaluated for their properties and activities.

Synthesis Analysis

The synthesis of related compounds involves the formation of hydrazono-oxobutanamide derivatives, as seen in the synthesis of N-(3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-2-arylhydrazono-3-oxobutanamide derivatives . These compounds were synthesized and their acid dissociation constants were determined, indicating the presence of hydrazone tautomerism. The synthesis process typically involves the reaction of appropriate hydrazine derivatives with ketones or aldehydes to form the hydrazono linkage, followed by further functionalization to introduce additional substituents like the ethoxyphenyl group.

Molecular Structure Analysis

X-ray crystallography, IR-NMR spectroscopy, and quantum chemical computational methods are commonly used to characterize the molecular structure of such compounds . The molecular geometry can be optimized using density functional theory (DFT), and the conformational flexibility can be assessed through semi-empirical methods like AM1. These studies provide detailed insights into the molecular structure, including bond lengths, angles, and the overall three-dimensional arrangement of atoms in the crystal lattice.

Chemical Reactions Analysis

The chemical reactivity of hydrazino-oxobutanamide derivatives can be inferred from their electronic structure. The frontier molecular orbitals (FMOs), such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are critical in determining the sites of chemical reactivity. These compounds can undergo various chemical reactions, including tautomerism, as indicated by the azo-hydrazone tautomerism observed in related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be predicted based on their molecular structure and electronic properties. The vibrational frequencies obtained from IR spectroscopy, NMR chemical shifts from 1H and 13C NMR, and molecular electrostatic potential (MEP) distribution are valuable in understanding the physical properties . The non-linear optical properties and molecular electrostatic potential provide insights into the chemical properties, such as reactivity and intermolecular interactions. The antiproliferative activity against cancer cells, as seen in related metal complexes , suggests potential applications in medicinal chemistry.

Applications De Recherche Scientifique

Organic Synthesis and Catalysis

Highly Selective Catalytic Reactions : The use of 4-oxobutenamides in rhodium-catalyzed conjugate addition reactions demonstrates their utility in achieving high regio- and enantioselectivity. These reactions enable the synthesis of products with potential applications in drug development and materials science (J. Zigterman et al., 2007).

Medicinal Chemistry

Novel Heterocyclic Compounds : The synthesis of 2-arylmethylene-4-[4-methoxy-3-methylphenyl]-4-oxobutanhydrazides demonstrates the role of 4-oxobutanamide derivatives in generating diverse heterocyclic compounds, which have potential applications in drug discovery (M. H. Soliman et al., 2022).

Anti-nociceptive and Anti-inflammatory Activities : New aroyl propionic acid derivatives, including N-acylhydrazone motifs, have been synthesized from 4-[4-(2-ethoxy-2-oxoethoxy)phenyl]-4-oxobutanoic acid, showing promising anti-nociceptive and anti-inflammatory activities, highlighting their potential as therapeutic agents (G. Turan-Zitouni et al., 2014).

Analytical Chemistry

Enhanced Sensitivity in Mass Spectrometry : The synthesis of 4-Hydrazino-N,N,N-trimethyl-4-oxobutanaminium iodide, a modified Girard derivatizing reagent, illustrates the application of 4-oxobutanamide derivatives in enhancing the sensitivity of aldehyde and ketone analyses in electrospray ionization tandem mass spectrometry (David W. Johnson, 2007).

Environmental Science

Degradation and Microbial Community Dynamics : The study of 4-Nonylphenol degradation in an Anaerobic Fluidized Bed Reactor demonstrates the impact of biodegradation on microbial community dynamics, emphasizing the environmental relevance of researching compounds related to 4-oxobutanamide derivatives (H. Dornelles et al., 2020).

Safety And Hazards

This involves looking at the compound’s toxicity, flammability, and environmental impact. It includes determining appropriate safety precautions for handling and disposing of the compound.

Orientations Futures

This involves proposing further studies that could be done with the compound. This could include suggesting modifications to its structure to enhance its properties or suggesting new applications for the compound.

Please note that the availability of this information can vary greatly depending on how well-studied the compound is. For a novel or less common compound, some of this information may not be available. If you have a specific compound in mind that is well-studied, I may be able to provide more detailed information. Please provide more details if possible.

Propriétés

IUPAC Name |

N-(4-ethoxyphenyl)-4-hydrazinyl-4-oxobutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c1-2-18-10-5-3-9(4-6-10)14-11(16)7-8-12(17)15-13/h3-6H,2,7-8,13H2,1H3,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXJVDNBFWNABRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CCC(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Ethoxyphenyl)-4-hydrazino-4-oxobutanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2550254.png)

![2-Methoxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzamide](/img/structure/B2550261.png)

![3-[(4-Fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B2550263.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2550265.png)

![2,5-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2550270.png)

![2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-amine hydrochloride](/img/structure/B2550273.png)